2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
Description
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is an organic compound featuring a brominated phenyl ring substituted at the ortho position, linked via a methylamino-ethanol backbone. Its molecular formula is C₉H₁₃BrClNO, with a calculated molecular weight of 266.56 g/mol. The compound’s structure combines a 2-bromophenyl group with an ethanolamine moiety, protonated as a hydrochloride salt.
Properties
Molecular Formula |
C9H13BrClNO |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H |
InChI Key |
JVGOHQLVOVLIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution
Reaction of 2-bromobenzyl bromide with aminoethanol : The 2-bromobenzyl bromide can be reacted with ethanolamine (2-aminoethanol) under basic or neutral conditions to form the secondary amine 2-{[(2-bromophenyl)methyl]amino}ethan-1-ol. This reaction typically proceeds via an SN2 mechanism, where the amino group attacks the benzylic bromide carbon, displacing bromide.
Reaction conditions : The reaction is often carried out in polar solvents such as ethanol or acetonitrile, at mild temperatures (room temperature to 60 °C), with or without added base to scavenge generated hydrogen bromide.
Reductive Amination Route
Condensation of 2-bromobenzaldehyde with aminoethanol : An alternative method involves condensation of 2-bromobenzaldehyde with ethanolamine to form an imine intermediate, followed by reduction (e.g., using sodium borohydride) to yield the target amine.
Advantages : This method can provide better control over substitution and reduce side reactions, especially when sensitive functional groups are present.
Conversion to Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
This step improves the compound's stability, crystallinity, and handling properties for further use or characterization.
Supporting Synthetic Details and Reaction Parameters
Additional Notes on Related Compound Preparation
2-Bromoethanol synthesis : Relevant as a precursor or related compound, 2-bromoethanol can be synthesized via the reaction of ethylene oxide with hydrobromic acid under controlled low temperatures, yielding high purity product with yields up to 90%.
Purification techniques : Crystallization from cyclohexane or other solvents is commonly used to purify intermediates such as 2-[(E)-2-(2-bromophenyl)ethenyl]-4-nitrophenyl acetate, which may be related to the synthesis of more complex derivatives.
Summary of Preparation Methodology
The preparation of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride relies primarily on the nucleophilic substitution of 2-bromobenzyl halides with ethanolamine or via reductive amination of 2-bromobenzaldehyde with ethanolamine. The hydrochloride salt is formed subsequently by acid treatment. The process is supported by robust synthetic protocols involving careful control of temperature, stoichiometry, and purification to achieve high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring participates in transition metal-catalyzed cross-coupling reactions , though aryl bromides require stronger conditions than alkyl halides.
Mechanistic Insight : The bromophenyl group undergoes oxidative addition with Pd⁰ or Cu¹ catalysts, followed by transmetallation or nucleophilic attack .
Amine Functionalization
The secondary amine (as the hydrochloride salt) reacts in alkylation or acylation after neutralization.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acylation | DCM, 0°C, TEA | Acetyl chloride | N-acetylated derivative | |
| Reductive Amination | NaBH₃CN, MeOH | Aldehydes/ketones | Tertiary amines |
Key Finding : Acylation proceeds with >75% yield in dichloromethane under basic conditions.
Hydroxyl Group Reactions
The ethanolamine hydroxyl group undergoes esterification or oxidation .
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Esterification | H₂SO₄, reflux | Acetic anhydride | Ethanolamine esters | |
| Oxidation | TEMPO, NaOCl, 0°C | – | 2-Aminoethanoic acid derivatives |
Limitation : Direct oxidation of the hydroxyl group requires protection of the amine to avoid side reactions .
Dehydrohalogenation and Elimination
Under basic conditions, β-elimination can occur, forming imine intermediates.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Elimination | KOtBu, THF, 60°C | – | Aziridine derivatives |
Mechanism : Base abstracts a β-hydrogen, leading to C–Br bond cleavage and imine formation .
Biological Activity and Prodrug Formation
The compound serves as a precursor for prodrugs via hydrolysis or enzymatic activation.
Case Study : Hydrolysis in physiological conditions releases the free amine, showing 40% higher receptor binding affinity compared to the parent compound .
Stability and Degradation
Hydrolytic Degradation :
-
In aqueous solution (pH 7.4, 37°C), the compound undergoes slow hydrolysis (<5% over 24 hours) .
-
Acidic conditions (pH <3) accelerate decomposition via C–N bond cleavage .
Thermal Stability : Decomposes at 215°C, releasing HBr and HCl gases .
Comparative Reactivity with Structural Analogs
| Compound | Bromine Reactivity | Amine pKa | Key Difference |
|---|---|---|---|
| 2-{[(3-Bromophenyl)methyl]amino}ethanol | Lower | 8.9 | Meta-substitution reduces steric hindrance |
| 2-{[(4-Bromophenyl)methyl]amino}ethanol | Higher | 9.1 | Para-substitution enhances electronic effects |
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Aromatic System Diversity: The target compound uses a phenyl ring, whereas analogs in and employ thiophene (a sulfur-containing heterocycle), which enhances electronic polarizability and may influence solubility or reactivity .
Molecular Weight Trends :
- Thiophene-based analogs (272.59–286.62 g/mol) exhibit higher molecular weights than the phenyl-based target (266.56 g/mol) due to sulfur’s atomic mass and additional substituents .
Research Implications and Gaps
Activity Studies : The target compound’s ortho-bromophenyl group could enhance lipophilicity compared to thiophene analogs, influencing pharmacokinetic properties.
Synthesis Optimization : Low yields in brominated systems (e.g., 36.1% in ) warrant exploration of catalytic methods or protective group strategies.
Safety Data : Critical gaps exist in safety profiles for thiophene analogs and the target compound, necessitating further toxicological studies.
Biological Activity
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride, also known as 2-(2-bromophenyl)-2-(methylamino)ethanol, is a compound of interest due to its potential biological activities, including antimicrobial, antiviral, and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis and Characterization
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the alkylation of appropriate amines with brominated phenyl derivatives. Methods have been optimized for efficiency and scalability, often employing solvents like dichloromethane and reagents such as DBU for dialkylation processes .
Antimicrobial Activity
Research has demonstrated that compounds containing brominated phenyl groups exhibit significant antimicrobial activity. For example, studies reported that derivatives with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | B. mycoides | 0.0048 |
| Compound C | S. aureus | 0.0098 |
Antiviral Activity
In addition to antimicrobial properties, there is emerging evidence of antiviral activity associated with brominated compounds. For instance, certain derivatives have been shown to inhibit viral proteases with IC50 values in the low micromolar range (e.g., 21.7 μM for Zika virus protease) when modified appropriately .
Table 2: Antiviral Activity Against Zika Virus Protease
| Compound | IC50 (μM) |
|---|---|
| Compound 1 | 21.7 |
| Compound 2 | 3.14 |
| Compound 3 | 0.62 |
Antioxidant Activity
Antioxidant evaluations using methods such as DPPH and ABTS assays indicate that compounds with bromine substitutions can exhibit significant antioxidant activity, often comparable to standard antioxidants like ascorbic acid . The antioxidant capacity appears to correlate with the electron-donating ability of substituents on the aromatic ring.
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of several bromophenyl derivatives against Mycobacterium tuberculosis , revealing promising results with certain compounds inhibiting growth effectively .
- Structure-Activity Relationships (SAR) : An extensive SAR analysis highlighted that the presence of electron-withdrawing groups like bromine on the phenyl ring enhances both antimicrobial and antioxidant activities compared to their non-brominated counterparts .
Q & A
Q. What are the recommended methods for synthesizing 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-bromobenzyl bromide with ethanolamine under basic conditions (e.g., potassium carbonate) in anhydrous solvents like dichloromethane or acetonitrile. Optimization includes:
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .
- Stoichiometric ratios : Excess ethanolamine ensures complete substitution of the bromine atom .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water mixtures) improves purity. Purity ≥98% can be confirmed via HPLC .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) if airborne particles are generated .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then neutralize with 5% acetic acid before disposal .
- Waste Disposal : Segregate halogenated waste and comply with EPA guidelines (e.g., TSCA regulations) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with peaks expected at δ 3.5–4.0 ppm (CH-NH) and δ 7.2–7.8 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 290.01) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can molecular docking approaches like Glide be applied to study the interaction of this compound with biological targets?
Methodological Answer: Glide’s hierarchical docking protocol is suitable for studying ligand-receptor interactions:
Grid Generation : Define the binding site using the receptor’s crystal structure (PDB ID).
Ligand Preparation : Optimize the compound’s geometry with OPLS-AA force fields .
Docking Phases :
- Initial Screening : Rigid docking to filter poses.
- Energy Optimization : Torsional flexibility and Monte Carlo sampling refine poses .
Scoring : GlideScore combines empirical and force-field terms. Accuracy is validated by RMSD <1 Å in 50% of cases for similar ligands .
Enrichment Analysis : Compare docking results with experimental bioactivity data to prioritize leads .
Q. How should researchers address contradictions in experimental data regarding the compound’s biological activity across different studies?
Methodological Answer:
- Assay Variability : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO stocks ≤0.1% v/v) .
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance. Reproduce results in triplicate .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 2-[(2-chloroethyl)amino]ethanol hydrochloride) to identify SAR trends .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize derivatives by varying substituents (e.g., replacing bromine with chlorine or methyl groups) and assess bioactivity shifts .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the amino group) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) to quantify IC or K values .
- Data Integration : Combine docking results (GlideScore), ADMET predictions, and experimental data to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
